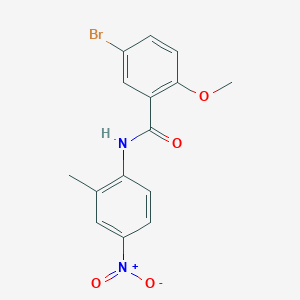
5-bromo-2-methoxy-N-(2-methyl-4-nitrophenyl)benzamide
Vue d'ensemble
Description
5-bromo-2-methoxy-N-(2-methyl-4-nitrophenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. This compound is also known as BAY 73-6691 and is a selective inhibitor of soluble guanylate cyclase (sGC), which is an important enzyme involved in the regulation of blood pressure and other physiological processes.
Mécanisme D'action
The mechanism of action of 5-bromo-2-methoxy-N-(2-methyl-4-nitrophenyl)benzamide involves the inhibition of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger molecule that plays a key role in the regulation of smooth muscle relaxation, vasodilation, and other physiological processes. By inhibiting sGC, this compound can increase the levels of cGMP in the body, leading to vasodilation and other beneficial effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of sGC. This can lead to increased levels of cGMP in the body, which can cause vasodilation, relaxation of smooth muscle, and other effects. In addition, this compound has been shown to have anti-inflammatory and anti-apoptotic effects in some studies, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 5-bromo-2-methoxy-N-(2-methyl-4-nitrophenyl)benzamide for lab experiments is its high selectivity for sGC, which makes it a useful tool compound for studying sGC signaling pathways. However, this compound also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations. These factors should be taken into account when designing experiments using this compound.
Orientations Futures
There are many potential future directions for research on 5-bromo-2-methoxy-N-(2-methyl-4-nitrophenyl)benzamide. Some possible areas of investigation include the development of new sGC inhibitors based on the structure of this compound, the optimization of synthesis methods to improve yield and purity, and the exploration of new therapeutic applications for this compound in a variety of conditions. In addition, further studies are needed to fully understand the biochemical and physiological effects of this compound and to identify any potential limitations or drawbacks.
Applications De Recherche Scientifique
The primary application of 5-bromo-2-methoxy-N-(2-methyl-4-nitrophenyl)benzamide is in the field of pharmaceutical research. This compound has been shown to have potential therapeutic effects in a variety of conditions, including pulmonary hypertension, heart failure, and erectile dysfunction. In addition, it has been used as a tool compound in the study of sGC signaling pathways and the development of new sGC inhibitors.
Propriétés
IUPAC Name |
5-bromo-2-methoxy-N-(2-methyl-4-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O4/c1-9-7-11(18(20)21)4-5-13(9)17-15(19)12-8-10(16)3-6-14(12)22-2/h3-8H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVYRUISGPKEJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-hydroxy-1-(1-naphthylmethyl)-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3982953.png)
![(2-furylmethyl){5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B3982958.png)
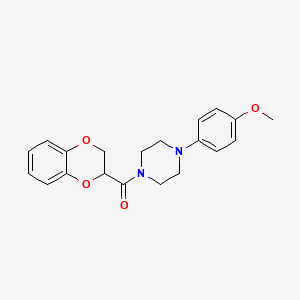
![N-{[(4,5-dimethyl-2-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B3982979.png)

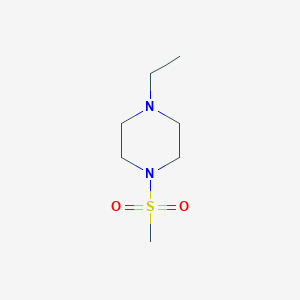
![6-(4-bromophenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]-3,5,5-trimethyldihydro-2H-pyran-2,4(3H)-dione](/img/structure/B3983006.png)
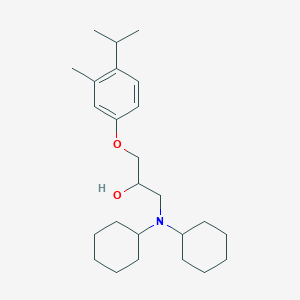
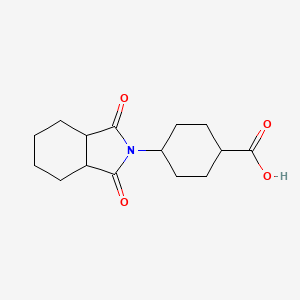

![2-(4-chlorophenyl)-2-oxoethyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoate](/img/structure/B3983022.png)
![1-(2-naphthylsulfonyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B3983037.png)
![4-{5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B3983041.png)
